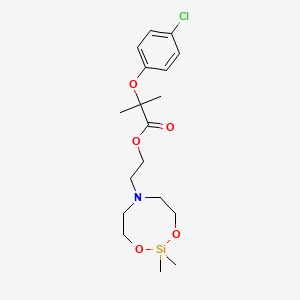
Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 2-(2,2-dimethyl-1,3-dioxa-6-aza-2-silacyclooct-6-yl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 2-(2,2-dimethyl-1,3-dioxa-6-aza-2-silacyclooct-6-yl)ethyl ester is a synthetic organic compound It is characterized by the presence of a propionic acid moiety, a chlorophenoxy group, and a silacyclooctyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the esterification of propionic acid derivatives with appropriate alcohols. The reaction conditions may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is often carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: Investigated for its therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Propionic acid derivatives
- Chlorophenoxy compounds
- Silacyclooctyl esters
Uniqueness
This compound is unique due to its combination of structural features, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
57966-38-8 |
|---|---|
Molecular Formula |
C18H28ClNO5Si |
Molecular Weight |
402.0 g/mol |
IUPAC Name |
2-(2,2-dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C18H28ClNO5Si/c1-18(2,25-16-7-5-15(19)6-8-16)17(21)22-12-9-20-10-13-23-26(3,4)24-14-11-20/h5-8H,9-14H2,1-4H3 |
InChI Key |
FOIYDHWQWDYZFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCCN1CCO[Si](OCC1)(C)C)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















